molecular formula C22H18N2O4S B2939610 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 684232-27-7

4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Cat. No.: B2939610
CAS No.: 684232-27-7
M. Wt: 406.46
InChI Key: XQNYKENMVVLERE-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a thiazole ring, and a coumarin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the coumarin core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, dimethylformamide (DMF), and others, with reaction temperatures varying based on the reagents used.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its coumarin core makes it a valuable intermediate in the creation of fluorescent probes and chemosensors.

Biology: Biologically, 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for further research in developing new antibiotics.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. Its unique structure may interact with specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its fluorescence properties make it useful in the development of advanced materials and technologies.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The coumarin moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide

  • N'-Benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate

Uniqueness: 4-Isopropoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide stands out due to its specific structural features, such as the presence of the thiazole ring and the isopropoxy group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-13(2)27-16-9-7-14(8-10-16)20(25)24-22-23-18(12-29-22)17-11-15-5-3-4-6-19(15)28-21(17)26/h3-13H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYKENMVVLERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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